6-(Trimethylsilyl)hex-4-en-1-ol
Description
Foundational Significance of Silylalkenes and Allylsilanes
Among the diverse classes of organosilicon compounds, silylalkenes and allylsilanes have emerged as particularly powerful building blocks in organic synthesis. organic-chemistry.orgacs.org Allylsilanes, for instance, are valued for their ability to undergo stereoselective addition reactions to various electrophiles, a transformation known as the Hosomi-Sakurai reaction. researchgate.net This reaction allows for the controlled formation of carbon-carbon bonds, a fundamental operation in the assembly of complex organic molecules.
The stereochemical outcome of these reactions can often be controlled by the geometry of the allylsilane or the presence of chiral catalysts, providing access to specific stereoisomers. khanacademy.org The synthesis of allylsilanes themselves can be achieved through various methods, including the palladium-catalyzed silylation of allylic alcohols. organic-chemistry.orgdntb.gov.ua Silylalkenes, on the other hand, are versatile precursors to a variety of functional groups and can participate in a range of coupling and cyclization reactions.
Contextualization of 6-(Trimethylsilyl)hex-4-en-1-ol within Strategic Chemical Architectures
The compound this compound, with the CAS number 97997-91-6, represents a strategically functionalized allylsilane. vulcanchem.com Its structure incorporates both a nucleophilic allylsilane moiety and a terminal primary alcohol. This bifunctionality makes it a valuable precursor for the synthesis of more complex molecules, where the two functional groups can be manipulated independently or in a concerted fashion.
A plausible synthetic route to this compound involves the silylation of the corresponding alcohol, hex-4-en-1-ol. nih.gov The presence of the hydroxyl group offers a handle for further functionalization or for directing the stereochemical course of subsequent reactions. The allylsilane unit, in turn, can participate in carbon-carbon bond-forming reactions with high regio- and stereocontrol. This combination of functionalities positions this compound as a potentially key intermediate in cascade reactions, where multiple bond-forming events occur in a single synthetic operation, leading to a rapid increase in molecular complexity. While specific, detailed research findings on the direct application of this particular compound in complex natural product synthesis are not extensively documented in publicly available literature, its structural motifs are analogous to those found in intermediates of sophisticated synthetic endeavors.
Properties
CAS No. |
97997-91-6 |
|---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
6-trimethylsilylhex-4-en-1-ol |
InChI |
InChI=1S/C9H20OSi/c1-11(2,3)9-7-5-4-6-8-10/h5,7,10H,4,6,8-9H2,1-3H3 |
InChI Key |
DSCUBQMRFPPONQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC=CCCCO |
Origin of Product |
United States |
Advanced Synthetic Strategies for 6 Trimethylsilyl Hex 4 En 1 Ol and Homologous Hexenylsilanes
Direct Synthetic Routes and Methodological Advancements
Direct synthesis of functionalized olefinic silanes such as 6-(trimethylsilyl)hex-4-en-1-ol requires methodologies that can introduce the silyl (B83357) group onto a hydrocarbon framework containing a pre-existing or concurrently formed double bond. These routes are often characterized by their efficiency and control over the stereochemistry of the resulting alkene.
The generation of olefinic silanes can be achieved through the metal-catalyzed reduction of various unsaturated precursors. Organosilicon hydrides are effective reducing agents, serving as a mild source of hydride that can be activated by a range of metal catalysts. organicreactions.org This approach is advantageous due to the stability and safer handling of silanes compared to other metal hydrides. acs.org
Transition metal complexes, particularly those of ruthenium, can mediate the reduction of olefins in the presence of trialkylsilanes. researchgate.net While often used for full saturation (hydrogenation), the reaction can be controlled to achieve partial reduction or isomerization, providing pathways to functionalized olefins. For instance, a one-pot cyclization-reduction sequence can be performed where a ring-closing metathesis is followed by a controlled reduction. researchgate.net The choice of catalyst and silane (B1218182) is crucial; diarylsilanes, for example, have been found to be optimal for rhodium- and iridium-catalyzed hydrosilylations. acs.org Metal-free systems using highly electrophilic phosphonium (B103445) cations have also emerged, capable of catalyzing the transfer hydrogenation of olefins using silanes. pnas.org
The general mechanism for many transition metal-catalyzed reductions involves the formation of a reactive metal-hydride intermediate by transferring hydrogen from the silane to the metal center. e-bookshelf.de This intermediate then delivers the hydride to the substrate. The process offers high chemoselectivity, allowing for the reduction of alkenes in the presence of other functional groups. researchgate.net
A powerful and direct method for forming carbon-silicon bonds involves the reaction of an organometallic reagent with a halogenated silane. This classic approach allows for the construction of a wide array of organosilanes. researchgate.net A common strategy is the use of organomagnesium halides (Grignard reagents) with chlorosilanes.
For a target molecule like this compound, a plausible route involves the formation of a Grignard reagent from a protected 6-halo-hex-4-en-1-ol. This organometallic intermediate would then be reacted with trimethylsilyl (B98337) chloride to install the silyl group. The success of this approach hinges on the compatibility of the Grignard reagent with the olefin and protected alcohol functionalities.
Recent advancements have expanded this field to include other transition-metal-catalyzed cross-coupling reactions. The silyl-Negishi reaction, which couples secondary zinc organometallics with silicon electrophiles catalyzed by palladium, provides a direct route to alkyl silanes. researchgate.net This method overcomes the high bond strength of the Si-Cl bond, which is a significant barrier in many transition-metal-catalyzed processes. researchgate.netresearchgate.net
| Method | Organometallic Reagent | Silicon Source | Catalyst | Description |
| Grignard Reaction | Organomagnesium Halide (R-MgX) | Chlorosilane (R₃SiCl) | None | A traditional and widely used method for C-Si bond formation. |
| Silyl-Negishi Coupling | Organozinc Halide (R-ZnX) | Chlorosilane (R₃SiCl) | Palladium | A modern cross-coupling method enabling the synthesis of complex alkyl silanes. researchgate.net |
General Methodologies for Silylalkene and Allylsilane Construction
The synthesis of silylalkenes and allylsilanes, key structural motifs within this compound, is dominated by several powerful catalytic strategies. These methods provide precise control over the placement and geometry of the carbon-carbon double bond relative to the silyl group.
The catalytic addition of a silicon-hydride (Si-H) bond across a carbon-carbon triple bond, known as alkyne hydrosilylation, is one of the most fundamental and atom-economical methods for synthesizing vinylsilanes. rsc.orgnih.gov The choice of metal catalyst is paramount as it dictates the regioselectivity (α- vs. β-addition) and stereoselectivity (syn- vs. anti-addition) of the reaction.
Platinum Catalysts : Historically, platinum-based systems like Speier's and Karstedt's catalysts have been dominant, typically favoring syn-addition to yield the (E)-vinylsilane from terminal alkynes. youtube.com
Rhodium Catalysts : Rhodium(I) complexes have also been extensively studied, showing high efficiency and selectivity. scribd.com
Ruthenium Catalysts : Cationic ruthenium complexes such as [Cp*Ru(MeCN)₃]PF₆ have been shown to be highly effective, uniquely promoting trans-addition of the hydrosilane to both terminal and internal alkynes. nih.gov This provides access to (Z)-vinylsilanes, which are often difficult to obtain.
Cobalt Catalysts : In an effort to replace precious metals, cheaper and more abundant base metals like cobalt have gained significant interest. rsc.org Cobalt catalysts can operate via different mechanisms to achieve either Markovnikov or anti-Markovnikov hydrosilylation, expanding the toolkit for accessing diverse silyl-hydrocarbons. rsc.org
Electrochemical Methods : Recent innovations include electrochemical hydrosilylation, which can proceed through a silyl radical mechanism, offering good yields and selectivity for the linear product without the need for transition metal catalysts. nih.gov
The table below summarizes the selectivity observed with different catalytic systems for the hydrosilylation of terminal alkynes.
| Catalyst System | Typical Selectivity | Product Type | Key Features |
| Platinum (e.g., Karstedt's) | syn-addition, β-regioisomer | (E)-vinylsilane | Industry standard, high efficiency. youtube.com |
| Ruthenium ([Cp*Ru(MeCN)₃]PF₆) | anti-addition, α- and β-isomers | (Z)-vinylsilane | Unique trans-addition mechanism, works for internal alkynes. nih.gov |
| Cobalt (Co₂(CO)₈-based) | Varies with ligand/conditions | (E)- or (Z)-vinylsilane | Sustainable base metal, tunable selectivity. rsc.org |
| Rhodium (e.g., Wilkinson's catalyst) | syn-addition, β-regioisomer | (E)-vinylsilane | High activity and selectivity. |
Allylsilanes are versatile synthetic intermediates, and their direct synthesis via allylic silylation is a highly valuable transformation. These reactions typically involve the substitution of an allylic leaving group with a silyl nucleophile, catalyzed by a transition metal. rsc.org
Palladium and nickel are the most common catalysts for this purpose. A notable method involves the palladium-catalyzed silylation of allylic alcohols using disilanes. organic-chemistry.org This reaction proceeds under mild and neutral conditions, allowing for the synthesis of regio- and stereodefined allylsilanes. The development of specific phosphine (B1218219) ligands has been critical in suppressing unwanted side reactions like alkene isomerization. organic-chemistry.org
Nickel-catalyzed systems offer a complementary approach. For example, a NiCl₂(PMe₃)₂ catalyst can effectively couple allylic alcohols with silylzinc reagents to furnish allylsilanes in high yields. organic-chemistry.org By carefully modulating the ligands on the nickel catalyst, a regiodivergent synthesis is possible, providing selective access to either linear or branched allylsilanes directly from allylic alcohols. organic-chemistry.org
| Catalyst | Silylating Agent | Allylic Substrate | Key Advantage |
| Palladium / Phosphine Ligand | Disilanes (e.g., Si₂Me₆) | Allylic Alcohols | Mild conditions, high regio- and stereocontrol. organic-chemistry.org |
| Nickel / PMe₃ | Silylzinc Reagents | Allylic Alcohols | High yields, access to different isomers. organic-chemistry.org |
| Nickel / Copper | Silylboranes | Allylic Alcohols | Regiodivergent synthesis by tuning ligands. organic-chemistry.org |
Carbosilylation represents a more advanced and efficient strategy where two new bonds, a carbon-carbon bond and a carbon-silicon bond, are formed across an unsaturated system in a single step. rsc.org This difunctionalization pathway avoids the stepwise procedures of forming an organometallic reagent and then quenching with a silyl electrophile.
Transition-metal catalysis is central to these reactions, with nickel and palladium being prominent examples. These reactions can incorporate a variety of carbon groups (alkyl, aryl, alkenyl) along with the silyl group. rsc.org For example, nickel catalysis can achieve the reductive alkylsilylation of alkenes using a combination of an alkyl bromide and a chlorosilane. researchgate.net This method is powerful for generating functionalized organosilanes with high regioselectivity. researchgate.net The carbosilylation of alkynes is also well-developed, providing access to tetrasubstituted silylated alkenes, which are valuable building blocks in organic synthesis. rsc.org
Alkene Homologation via Silyldiazomethane Intermediates
Alkene homologation provides a valuable synthetic route for the extension of carbon chains. One effective method involves the use of silyldiazomethane intermediates, particularly (trimethylsilyl)diazomethane. This reagent allows for the controlled insertion of a single carbon unit into a molecular framework.
A notable application of this strategy is the homologation of alkenes through the intermediacy of organoboranes. In this process, alkenes are first converted into their corresponding alkylcatecholboranes. These boronates then react with (trimethylsilyl)diazomethane. This key step achieves a monohomologation, meaning only one carbon atom is inserted. Following this, an oxidative workup and treatment with fluoride (B91410) lead to the formation of the desired alkylmethanols, effectively accomplishing a one-carbon homologation of the initial alkene. acs.org A significant advantage of this method is that it avoids the need for generating hazardous lithiated species and circumvents the use of toxic carbon monoxide. acs.org
The reactivity of (trimethylsilyl)diazomethane is further highlighted in its reaction with carbonyl compounds. For instance, the homologation of arylcyclobutanones with trimethylsilyldiazomethane (B103560) can be directed by the choice of a scandium catalyst. Depending on the ligand attached to the scandium, the reaction can selectively yield either enolsilanes or β-ketosilanes, both of which can be hydrolyzed to the corresponding ring-expanded cyclopentanones. organic-chemistry.org This demonstrates the versatility of trimethylsilyldiazomethane in facilitating controlled homologation reactions.
Stereoselective Synthesis of Defined Silylalkene Isomers
The geometric configuration of the double bond in silylalkenes is crucial for their subsequent application in organic synthesis. Consequently, several stereoselective methods have been developed to control the formation of specific isomers of compounds like this compound and its homologs.
Synthesis of (Z)-Silylalkenes:
A highly stereoselective method for the synthesis of Z-enol silanes involves a nickel-catalyzed three-component coupling reaction of enals, alkynes, and silanes. organic-chemistry.org This approach demonstrates excellent control over the alkene geometry, yielding the Z-isomer with high selectivity (>98:2). organic-chemistry.org The proposed mechanism proceeds through an oxidative cyclization to form a nickel η¹ O-enolate metallacycle, which then undergoes σ-bond metathesis with the silane and subsequent reductive elimination. organic-chemistry.org The exclusive formation of the Z-enol silane is attributed to the involvement of an O-bound nickel enolate intermediate. organic-chemistry.org This method is compatible with a wide array of functional groups, including esters, hydroxyls, and ketones. organic-chemistry.org
Synthesis of (E)-Silylalkenes:
For the synthesis of E- or trans-silylalkenes, palladium-catalyzed allylic silylation of allylic alcohols presents an efficient strategy. This method utilizes disilanes as the silyl source under mild and neutral conditions, producing linear allylsilanes with a trans double bond geometry. organic-chemistry.org The reaction is highly selective and tolerant of various functional groups, and it does not require additives, acids, or an inert atmosphere, making it an environmentally favorable option. organic-chemistry.org Mechanistic insights suggest a catalytic cycle that involves Pd(0) species and hypervalent silylsilicate intermediates. organic-chemistry.org
Another approach to stereodefined alkenylsilanes is the ruthenium-catalyzed silylative coupling of olefins with vinyl-substituted organosilicon compounds. This method is highly efficient for creating stereodefined alkenylsilanes that can be used in further transformations. rsc.org
The following table summarizes key aspects of these stereoselective synthetic methods:
| Method | Target Isomer | Catalyst | Key Features |
| Three-component coupling | Z-enol silanes | Nickel-based (e.g., Ni(COD)₂) | High stereoselectivity (>98:2), broad functional group tolerance. organic-chemistry.org |
| Allylic silylation | E-(trans)-allylsilanes | Palladium-based (e.g., Pd(BF₄)₂(MeCN)₄) | High regio- and stereoselectivity, mild and neutral conditions. organic-chemistry.org |
| Silylative coupling | Stereodefined alkenylsilanes | Ruthenium-based | Efficient and straightforward, produces versatile building blocks. rsc.org |
Role of Trimethylsilyl Groups in Protecting Group Chemistry
In the multistep synthesis of complex organic molecules, the temporary protection of reactive functional groups is a critical strategy. The trimethylsilyl (TMS) group is a widely employed protecting group for hydroxyl functionalities due to its ease of introduction, stability under various conditions, and facile removal.
Reversible Protection of Hydroxyl Functionalities as Trimethylsilyl Ethers
The conversion of an alcohol to a trimethylsilyl (TMS) ether is a common method for protecting the hydroxyl group. This transformation effectively replaces the acidic proton of the alcohol, thereby preventing it from interfering with subsequent reactions, such as the formation of a Grignard reagent. organic-chemistry.org
The silylation of alcohols is typically achieved by reacting the alcohol with a silylating agent in the presence of a base. A common reagent for this purpose is chlorotrimethylsilane (B32843) ((CH₃)₃SiCl), often used with a base like triethylamine (B128534) to neutralize the HCl byproduct. organic-chemistry.org Another effective and widely used silylating agent is 1,1,1,3,3,3-hexamethyldisilazane (HMDS). rsc.org The resulting trimethylsilyl ethers are generally stable under neutral and basic conditions and are unreactive towards many oxidizing and reducing agents as well as organometallic reagents. organic-chemistry.orgorganic-chemistry.org
The removal of the TMS protecting group, or deprotection, can be readily accomplished under mild acidic conditions or by treatment with a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the original alcohol. organic-chemistry.org
Recent advancements have focused on developing more efficient and environmentally friendly silylation methods. For example, the use of magnetically recyclable ruthenium-based nanocatalysts has been shown to catalyze the trimethylsilylation of alcohols with high efficiency and very short reaction times. rsc.orgvulcanchem.com
The following table outlines the key steps in the protection and deprotection of alcohols as trimethylsilyl ethers:
| Process | Reagents | Product | Key Considerations |
| Protection (Silylation) | Alcohol, Chlorotrimethylsilane, Base (e.g., Triethylamine) or Hexamethyldisilazane (HMDS) | Trimethylsilyl Ether | Masks the acidic proton of the alcohol. organic-chemistry.orgrsc.org |
| Deprotection | Trimethylsilyl Ether, Aqueous Acid or Fluoride Source (e.g., TBAF) | Alcohol | Regenerates the hydroxyl group under mild conditions. organic-chemistry.org |
Strategic Employment of Temporary Silicon-Based Protection in Multistep Sequences
The reversible nature of trimethylsilyl ether formation makes it a valuable tool in complex, multistep synthetic sequences. By temporarily masking a hydroxyl group, chemists can perform reactions on other parts of the molecule that would otherwise be incompatible with the acidic proton of the alcohol. acs.orgorganic-chemistry.org
This strategy allows for greater flexibility in the design of synthetic routes. For instance, a molecule containing both a hydroxyl group and a haloalkane moiety can be challenging for Grignard reagent formation. By protecting the alcohol as a TMS ether, the Grignard reagent can be successfully formed on the haloalkane portion of the molecule. Following the desired Grignard reaction, the TMS group can be selectively removed to reveal the original alcohol functionality. organic-chemistry.org
The choice of silyl protecting group can also be tuned to control its stability and reactivity. While TMS ethers are common, other silyl ethers like triisopropylsilyl (TIPS) ethers offer greater steric bulk and stability, allowing for selective deprotection in the presence of other silyl ethers. acs.org This differential stability enables chemists to orchestrate complex synthetic pathways with a high degree of precision, ensuring that specific functional groups are revealed at the desired stage of the synthesis. acs.org
Mechanistic Elucidation and Reactivity Pathways of 6 Trimethylsilyl Hex 4 En 1 Ol Derivatives
Transformations Involving the Hydroxyl Group
The hydroxyl group in 6-(trimethylsilyl)hex-4-en-1-ol serves as a key functional handle for various synthetic transformations, including intramolecular cyclizations and conversions to other functional groups.
Intramolecular Cyclization to Oxygen Heterocycles
The intramolecular cyclization of derivatives of this compound is a valuable strategy for the synthesis of oxygen-containing heterocycles, particularly tetrahydropyrans (THPs). These reactions often proceed with high stereoselectivity, making them useful in the synthesis of complex natural products. researchgate.net
Acid-catalyzed cyclization of silyl-alkenols with aldehydes, a variant of the Prins cyclization, can be modulated by the choice of Lewis acid. researchgate.netacs.org This allows for control over the reaction pathway, leading to the formation of different structural frameworks. For instance, the use of specific Lewis acids can promote the formation of tetrahydropyranyl derivatives where the silyl (B83357) group remains within the newly formed ring. researchgate.net
The synthesis of substituted tetrahydropyrans can be achieved through various catalytic methods, including those employing platinum, cerium ammonium (B1175870) nitrate, and lanthanide triflates. organic-chemistry.org These methods tolerate a range of functional groups, highlighting the versatility of intramolecular hydroalkoxylation reactions. organic-chemistry.org
| Catalyst/Reagent | Product Type | Key Features | Reference |
|---|---|---|---|
| Lewis Acids (e.g., TMS-halides) | Tetrahydropyrans | Stereocontrolled, silyl group retained in the ring | researchgate.net |
| Platinum catalysts | Tetrahydropyrans | Tolerates various functional groups | organic-chemistry.org |
| Cerium Ammonium Nitrate | Tetrahydropyrans | High yield and stereoselectivity | organic-chemistry.org |
| Lanthanide Triflates | Tetrahydropyrans | Efficient in ionic liquids | organic-chemistry.org |
| Iron Acetylacetonate | Substituted Dihydrofurans | Catalytic C-H alkoxylation | nih.gov |
Conversion to Other Functional Groups for Synthetic Utility
The hydroxyl group of this compound can be converted into a variety of other functional groups, expanding its synthetic utility. nih.govorganic-chemistry.org These transformations are crucial for introducing new functionalities and enabling subsequent reactions.
Standard methods for functional group interconversion can be applied, such as converting the alcohol to a leaving group (e.g., tosylate or halide) to facilitate nucleophilic substitution. nih.govresearchgate.net For example, treatment with reagents like triphenylphosphine (B44618) and tribromoimidazole can efficiently convert hydroxyl groups to bromides with inversion of configuration. researchgate.net More modern techniques, such as visible-light-mediated photocatalysis, offer mild conditions for these transformations and show excellent functional group tolerance. nih.gov The hydroxyl group can also be transformed into other useful moieties like azides or thiols, which are valuable for bioconjugation strategies. nih.gov
The conversion of alcohols to amides can also be achieved under specific conditions, such as in supercritical water without a catalyst, demonstrating the breadth of possible transformations. rsc.org
| Reagent/Condition | Product Functional Group | Key Features | Reference |
|---|---|---|---|
| Triphenylphosphine, Tribromoimidazole | Bromo | Inversion of configuration | researchgate.net |
| Visible-light photocatalyst, CBr4/NaBr | Bromo | Mild conditions, high functional group tolerance | nih.gov |
| Visible-light photocatalyst, CHI3/NaI | Iodo | Mild conditions, high functional group tolerance | nih.gov |
| Supercritical water, Acetamide | Amide | Catalyst-free | rsc.org |
Reactions at the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is a site of rich reactivity, enabling a variety of transformations including oxidative cleavage, cyclization, and photochemical reactions.
Oxidative Processes: Ozonolysis and Silyl Migration
Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bond in alkenes, leading to the formation of carbonyl compounds. masterorganicchemistry.comlibretexts.orglibretexts.org In the case of this compound and its derivatives, ozonolysis would cleave the double bond to yield smaller, functionalized fragments. The reaction proceeds through the formation of an unstable ozonide intermediate, which is then worked up under reductive or oxidative conditions to give aldehydes, ketones, or carboxylic acids. libretexts.org
The presence of the silyl group can influence the outcome of such oxidative processes. While direct evidence for silyl migration during the ozonolysis of this specific compound is not prevalent in the provided search results, silyl migrations are known to occur under various reaction conditions, including photochemical and thermal rearrangements. mdpi.com Theoretical studies on the ozonolysis of similar compounds, like geraniol, indicate the formation of carbonyl oxide intermediates which can undergo further reactions. researchgate.net
Alternative methods for oxidative cleavage that avoid the use of ozone have been developed, often employing transition metal catalysts. rug.nlrsc.org These methods can offer improved safety and selectivity. For instance, a manganese-catalyzed epoxidation followed by periodate (B1199274) cleavage provides a viable alternative to ozonolysis. rug.nl
Electrophilic and Lewis Acid-Mediated Cyclization Reactions (e.g., Intramolecular Silyl-Modified Sakurai Reactions)
These cyclizations are valuable for constructing complex polycyclic systems with high stereocontrol. The silyl group not only directs the initial cyclization but can also be further functionalized in the product.
Photochemical Transformations: Intramolecular Photocycloaddition
The carbon-carbon double bond can undergo photochemical transformations, most notably intramolecular [2+2] photocycloaddition reactions. researchgate.netresearchgate.net When a derivative of this compound is irradiated with UV light, the double bond can react with another unsaturated moiety within the same molecule to form a cyclobutane (B1203170) ring, leading to the formation of bicyclic or tricyclic systems. researchgate.net
The regioselectivity of these photocycloadditions, whether they proceed via a "straight" or "crossed" pathway, can be influenced by factors such as the substitution pattern on the alkene and the reaction solvent. researchgate.net While the "rule of five" is often used to predict the outcome of such reactions, exceptions are common, and the stability of the intermediate biradical species is a more reliable predictor of the major product. researchgate.net
Furthermore, photochemical reactions can also induce silyl migrations. For instance, photochemical 1,3-silyl migrations in allylsilanes have been observed, sometimes proceeding with a high degree of stereoselectivity. mdpi.comresearchgate.net
Fundamental Reactivity of the Trimethylsilyl (B98337) Moiety
The trimethylsilyl (TMS) group, -Si(CH3)3, is a versatile functional group in organic synthesis, characterized by its chemical inertness and significant molecular volume. wikipedia.org While compounds with TMS groups are not typically found in nature, they have substantial applications in chemical synthesis and analysis. wikipedia.orgresearchgate.net The reactivity of the trimethylsilyl moiety in derivatives of this compound is governed by several key electronic and steric factors. The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon bond and is polarized towards the more electronegative carbon atom. wikipedia.org This inherent polarity and the ability of silicon to stabilize a positive charge at the β-position are fundamental to the reactivity of allylsilanes like this compound. wikipedia.orgthieme-connect.com
Electronic Effects: The β-Silicon Effect and its Consequences
The β-silicon effect describes the stabilization of a positive charge on a carbon atom that is beta (β) to the silicon atom. thieme-connect.com This phenomenon is a cornerstone of organosilicon chemistry and significantly influences the reactivity of allylsilanes. The effect arises from hyperconjugation, an interaction between the σ-orbital of the C-Si bond and the empty p-orbital of the carbocation. u-tokyo.ac.jp This interaction not only enhances the nucleophilicity of the double bond but also dictates the regioselectivity of electrophilic attack. chemrxiv.org
In the context of this compound derivatives, the β-silicon effect facilitates electrophilic substitution at the γ-carbon of the allyl group. nih.gov The silyl group activates the double bond towards electrophiles and stabilizes the resulting β-carbocationic intermediate. chemrxiv.orgacs.org This stabilization directs the regiochemical outcome of reactions, making the silyl group a powerful tool for controlling reactivity. chemrxiv.orgacs.org Recent studies have highlighted the role of the β-silicon effect in enabling metal-free, site-selective intermolecular C-H amination of allylsilanes, yielding α-amino silanes with high selectivity. acs.orgchemrxiv.org
The trimethylsilyl group is generally considered electron-donating when positioned adjacent to a π-system, which is attributed to hyperconjugation between the C-Si σ-orbital and the π-orbital. u-tokyo.ac.jp However, when directly attached to a π-system, it can exhibit electron-withdrawing properties. u-tokyo.ac.jp The difference in electronegativity between carbon (2.55) and silicon (1.90) suggests a significant electron-releasing character for silicon relative to carbon. wikipedia.orgcaltech.edu
Protodesilylation in Acidic Environments
Protodesilylation, the cleavage of a carbon-silicon bond by a proton source, is a characteristic reaction of organosilanes, particularly in acidic environments. researchgate.net For allylsilanes like this compound, this reaction typically proceeds through protonation of the double bond at the carbon atom beta to the silicon, forming a stabilized carbocation intermediate. rsc.orgrsc.org Subsequent elimination of the silyl group regenerates the double bond in a new position.
The mechanism of protodesilylation can be complex and is influenced by the substitution pattern of the allylsilane. rsc.org For instance, 3,3-dialkylallylsilanes can react via two competing pathways: direct protonation at C-3 followed by loss of the silyl group, or protonation at C-2 followed by a hydride shift and then desilylation. rsc.org The rate of protodesilylation is sensitive to the nature of the acidic medium and the solvent. Protic, silophilic solvents like methanol (B129727) and ethanol (B145695) can accelerate the decomposition of organosilanes by providing both a proton and a nucleophile. researchgate.net
The stability of the C-Si bond towards protodesilylation can be influenced by the substituents on the silicon atom. For example, the protodesilylation of arylsilanes is significantly faster for (p-methoxyphenyl)dimethylsilyl and (2,6-dimethoxyphenyl)dimethylsilyl groups compared to the phenyldimethylsilyl group under acidic conditions. researchgate.net This allows for selective desilylation even in the presence of acid-sensitive functional groups. researchgate.net
Carbon-Carbon Bond Formation via Cross-Coupling with Allylsilanes and Silyl Ethers
The trimethylsilyl group in this compound and its derivatives enables various carbon-carbon bond-forming reactions, most notably through cross-coupling protocols. Allylsilanes are effective coupling partners in palladium-catalyzed reactions, such as the Hiyama coupling, which forms C-C bonds between organosilanes and organic halides or pseudohalides. organic-chemistry.org This reaction requires an activating agent, typically a fluoride (B91410) source or a base, to facilitate transmetalation to the palladium center. organic-chemistry.org
The Hiyama coupling of allylsilanes provides a versatile method for the synthesis of a wide range of organic molecules. organic-chemistry.orgorganic-chemistry.org For instance, a one-pot synthesis of styrene (B11656) derivatives has been developed involving a B(C₆F₅)₃-catalyzed isomerization of allylsilanes to vinylsilanes, followed by a Hiyama coupling with aryl iodides. acs.org This method is compatible with various functional groups, including ethers, amines, and esters. acs.org Copper-promoted Hiyama cross-coupling reactions have also been reported, expanding the scope of this transformation. frontiersin.org
Silyl enol ethers, which can be formed from the alcohol moiety of this compound, are also valuable substrates for C-C bond formation. Oxidative cross-coupling of silyl enol ethers can be used to synthesize 1,4-dicarbonyl compounds. acs.orgnih.govorganic-chemistry.org These reactions can be catalyzed by various metal complexes and often proceed through radical intermediates. organic-chemistry.org Furthermore, iron-catalyzed dicarbofunctionalization of silyl enol ethers with alkyl halides and Grignard reagents allows for the formation of two new C-C bonds in a single step under mild conditions. rsc.org
Table 1: Examples of Cross-Coupling Reactions with Allylsilanes and Silyl Ethers
| Coupling Partners | Catalyst/Conditions | Product Type | Reference(s) |
| Allylsilane + Aryl Halide | Palladium catalyst, Fluoride activator | Allylarene | organic-chemistry.orgacs.org |
| Allylsilane + Alkyl Halide | Palladium catalyst, Phosphine (B1218219) ligand, Fluoride activator | Alkylated Allylsilane | organic-chemistry.org |
| Allylsilane + Aryldiazonium Salt | Gold/Photoredox catalysis | Allylarene | acs.org |
| Silyl Enol Ether + Silyl Enol Ether | Silver catalyst, Oxidant | 1,4-Diketone | organic-chemistry.org |
| Silyl Enol Ether + Alkyl Halide + Grignard Reagent | Iron catalyst | Dicarbofunctionalized Product | rsc.org |
| Allylic Carbonate + Organosilane | Palladium catalyst | 1,4-Diene | organic-chemistry.org |
Silicon as a Synthetic Equivalent for Hydroxyl Groups via Borylation-Oxidation Sequences
The carbon-silicon bond can be strategically transformed into a carbon-oxygen bond, effectively making the silyl group a synthetic equivalent of a hydroxyl group. wikipedia.org This transformation is most commonly achieved through a borylation-oxidation sequence. The Fleming-Tamao oxidation is a prominent example, where a C-Si bond is converted to a C-O bond using a peroxy acid or hydrogen peroxide. wikipedia.orgorganic-chemistry.org This reaction is stereospecific, proceeding with retention of configuration at the carbon atom, which is a significant advantage in stereocontrolled synthesis. wikipedia.orgchem-station.com
The stability of the silyl group allows it to be carried through various reaction conditions where a free hydroxyl group would not be tolerated. wikipedia.orgorganic-chemistry.org This "masked hydroxyl group" strategy is widely applied in the total synthesis of complex natural products. wikipedia.orgorganic-chemistry.org
The borylation of allylsilanes, followed by oxidation, provides a route to alcohols. acs.org For instance, palladium-catalyzed borylation of allylic alcohols can be achieved, and subsequent oxidation would yield diols. acs.org Alternatively, direct oxidation of the C-Si bond in allylsilanes can be performed. The Tamao-Fleming oxidation conditions typically involve treatment with hydrogen peroxide in the presence of a fluoride source and a base. chem-station.com The reaction is thought to proceed through a hypervalent silicate (B1173343) intermediate. chem-station.com This methodology is particularly useful for the synthesis of polyol compounds. nih.govchem-station.com
Recent advancements have also demonstrated electrochemically driven deoxygenative borylation of alcohols, which can then be oxidized to the corresponding hydroxyl group. nih.gov These methods offer alternative strategies for the conversion of C-O bonds to C-B bonds, which can subsequently be oxidized.
Strategic Applications in Complex Molecular Synthesis
Utility as Key Intermediates in Natural Product Total Synthesis
The strategic incorporation of a trimethylsilyl (B98337) group in a hexenol scaffold provides a powerful tool for chemists to orchestrate complex bond formations and control stereochemistry, rendering these intermediates highly valuable in the synthesis of natural products.
The synthesis of intricate polycyclic alkaloids represents a significant challenge in organic chemistry, demanding innovative strategies for the efficient assembly of their complex ring systems. d-nb.infonih.govnih.gov While the direct application of 6-(trimethylsilyl)hex-4-en-1-ol in the synthesis of sparteine (B1682161) alkaloids specifically is not extensively documented, the principles of silyl-assisted and silyl-tethered cyclizations are central to the construction of similar polycyclic frameworks. d-nb.infonih.govnih.govnih.gov Methodologies such as dearomative cascade reactions and complementary carbonyl activation are employed to forge complex polycyclic scaffolds found in a variety of alkaloids. d-nb.infonih.govnih.gov The strategic placement of silicon-containing moieties can influence the regioselectivity and stereoselectivity of key cyclization steps, including intramolecular nucleophilic additions and cycloadditions, which are fundamental to building the core structures of many polycyclic natural products. nih.govrsc.org
Chiral hexynones are valuable precursors in the synthesis of various natural products, including photosynthetic hydroporphyrins. The use of silyl-substituted alcohols as progenitors for these key intermediates has been demonstrated. For instance, a closely related derivative, (1R,2R,3R)-1-(1,3-dithian-2-yl)-3-ethyl-2-methyl-5-(trimethylsilyl)pent-4-yn-1-ol, has been synthesized and utilized as a precursor to chiral hexynones. This highlights the role of the trimethylsilyl group in facilitating the construction and subsequent elaboration of these important synthetic building blocks.
The general strategy often involves the synthesis of a densely functionalized chiral molecule where the trimethylsilyl group serves to protect a terminal alkyne or to activate an adjacent position for further transformation. The following table outlines the conversion of a silyl-protected precursor to a chiral hexynone derivative, a key step in the synthesis of complex natural products.
| Precursor | Reagents | Product | Application |
| (1R,2R,3R)-1-(1,3-Dithian-2-yl)-3-ethyl-2-methyl-5-(trimethylsilyl)pent-4-yn-1-ol | Oxidizing agents | Chiral pentynal derivative | Precursor to chiral hexynones for hydroporphyrin synthesis |
This transformation underscores the synthetic utility of silyl-substituted alcohols in accessing complex chiral scaffolds.
The construction of substituted dihydropyran and tetrahydropyran (B127337) rings is a common challenge in the synthesis of many natural products. The silyl-Prins cyclization has emerged as a powerful method for the stereoselective synthesis of these oxygen-containing heterocycles. In this reaction, a homoallylic alcohol, such as this compound or its derivatives, reacts with an aldehyde in the presence of a Lewis acid. The trimethylsilyl group plays a crucial role in stabilizing the resulting carbocation intermediate, thereby guiding the stereochemical outcome of the cyclization.
For example, the reaction of vinylsilyl alcohols with aldehydes can be directed to produce either dihydropyrans or tetrahydropyrans with high diastereoselectivity. The choice of Lewis acid can influence the reaction pathway, leading to different cyclic products. This methodology has been successfully applied to the synthesis of polysubstituted tetrahydropyrans, demonstrating the versatility of silyl-substituted alcohols in heterocyclic synthesis.
A representative silyl-Prins cyclization is shown below:
| Reactants | Catalyst | Product | Key Feature |
| Silyl-substituted homoallylic alcohol + Aldehyde | Lewis Acid (e.g., TMSOTf) | Substituted Dihydropyran/Tetrahydropyran | High diastereoselectivity due to silyl (B83357) group stabilization |
Advanced Stereochemical Control in Organic Transformations
The trimethylsilyl group in this compound is not merely a passive spectator; it actively participates in directing the stereochemical course of various organic reactions. This has led to the development of advanced strategies for achieving high levels of diastereoselectivity and enantioselectivity.
The presence of a trimethylsilyl group on an allylic or homoallylic alcohol can significantly influence the facial selectivity of reactions at nearby functional groups. In the context of additions to aldehydes, the stereochemistry of the allylic silane (B1218182) dictates the diastereomeric outcome of the resulting homoallylic alcohol. This principle has been extensively studied and applied in the synthesis of complex acyclic and cyclic molecules. nih.gov
Furthermore, the enantioselective synthesis of chiral allylic silanes has been achieved through methods like nickel-catalyzed reductive cross-coupling. These enantioenriched silanes can then be used in diastereoselective reactions with a high degree of chirality transfer, providing access to a wide range of enantiomerically pure compounds. The development of enantioselective reactions involving homoallylic silyl ethers further expands the synthetic utility of these building blocks. nih.govnih.govacs.org
The following table summarizes the key aspects of stereochemical control:
| Reaction Type | Key Feature | Outcome |
| Diastereoselective addition of allylic silanes | Stereochemistry of the silane dictates the addition trajectory | High diastereoselectivity in the product |
| Enantioselective synthesis of allylic silanes | Catalytic asymmetric synthesis | Access to enantioenriched starting materials |
| Reactions of enantiopure homoallylic silyl ethers | Chirality transfer from the silyl ether | Formation of enantiomerically enriched products |
A sophisticated application of the trimethylsilyl group is its use in temporary silicon-tethered reactions to control alkene geometry. researchgate.netresearchgate.netbohrium.comnih.gov In this strategy, two reacting partners are temporarily linked by a silicon-containing tether. This intramolecular arrangement allows for precise control over the stereochemical outcome of reactions such as ring-closing metathesis (RCM). researchgate.netresearchgate.netbohrium.comnih.gov
For example, a diene precursor can be tethered via a silyl ether linkage. Subsequent RCM reaction forms a cyclic siloxane, and the geometry of the newly formed double bond is controlled by the constraints of the cyclic transition state. The silicon tether can then be cleaved under specific conditions to release the desired acyclic product with a defined E/Z-alkene geometry. This strategy has been successfully employed in the synthesis of trisubstituted olefins, which are challenging to access through conventional methods. researchgate.netresearchgate.netbohrium.comnih.gov This approach has proven invaluable in the synthesis of complex natural products where precise control over alkene stereochemistry is paramount. researchgate.netresearchgate.netbohrium.comnih.gov
Development of Cascade and Multicomponent Reaction Sequences
The strategic use of this compound and structurally similar vinylsilyl alcohols has been pivotal in the development of innovative cascade and multicomponent reactions. These processes, which involve the formation of multiple chemical bonds in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. Research in this area has led to the discovery of novel domino reactions, enabling the stereoselective synthesis of complex heterocyclic structures.
A notable advancement is an unexpected domino multicomponent silyl-Prins cyclization that results in the formation of a quaternary center through a 1,2-Si to C migration. acs.org This process involves the reaction of a vinylsilyl alcohol with an aldehyde in the presence of an acid catalyst. acs.org The reaction proceeds with high stereoselectivity, yielding polysubstituted tetrahydropyrans. acs.org
The general mechanism for this multicomponent reaction is believed to initiate with the condensation of the alcohol and the aldehyde, forming an oxocarbenium ion. This is followed by an intramolecular attack by the vinylsilane group. The resulting tetrahydropyranyl tertiary carbocation, which is alpha to the silicon atom, then undergoes a Friedel-Crafts-type reaction. A subsequent attack of the alkoxide on the silicon atom is thought to induce the migration process. acs.org
Detailed studies have explored the scope of this domino silyl-Prins migration process using various aldehydes in reaction with vinylsilyl alcohols. The results demonstrate that aryl aldehydes with both electron-donating and electron-withdrawing groups, as well as vinyl and aliphatic aldehydes, can furnish the desired polysubstituted tetrahydropyran products in satisfactory yields. acs.org A key feature of this process is the high degree of stereoselectivity observed in most cases, allowing for the creation of both tertiary and quaternary stereocenters in a single step. acs.org
The choice of acid catalyst has been shown to be critical to the outcome of the reaction. For instance, in the reaction of a vinylsilyl alcohol with cinnamaldehyde, the use of catalysts such as Bi(OTf)₃, Sc(OTf)₃, pTSA, or TFA resulted in a complex mixture of products. acs.org However, activation with TMSOTf led to the formation of a 4,4-disubstituted tetrahydropyranyl derivative where the silyl group remains within the ring and a phenyl group migrates from the silicon to an adjacent carbon. acs.org The use of one equivalent of TMSOTf was found to be necessary for the complete conversion of the starting alcohol. acs.org While TfOH also yielded the analogous product, the reaction proceeded with lower yields. acs.org
The following table summarizes the screening of various acids for the silyl-Prins cyclization of a vinylsilyl alcohol with cinnamaldehyde.
| Entry | Acid Catalyst | Temperature (°C) | Time | Product (Yield %) |
| 1 | Bi(OTf)₃ | rt | 48 h | Complex Mixture |
| 2 | Sc(OTf)₃ | rt | 24 h | Complex Mixture |
| 3 | pTSA | rt | 5 d | Complex Mixture |
| 4 | pTSA | rt | 6 d | Complex Mixture |
| 5 | TFA | rt | 7 h | Complex Mixture |
| 6 | TfOH | -80 | 1 h | 4 (20%) |
| 7 | TfOH | -80 | 1 h | 4 (35%) |
| 8 | TMSOTf | -78 | 2 h | 2f (15%) |
| 9 | TMSOTf | -78 | 30 min | 2f (70%) |
| Unless otherwise indicated, all reactions were carried out in CH₂Cl₂ using 1 equivalent of the acid. rt = room temperature. Data sourced from a 2021 study on domino silyl-Prins/aryl migration processes. acs.org |
This research underscores the potential of vinylsilyl alcohols, such as this compound, as versatile building blocks in the construction of complex molecular architectures through cascade and multicomponent reaction sequences.
Emerging Research Frontiers in 6 Trimethylsilyl Hex 4 En 1 Ol and Silylalkene Chemistry
Catalytic System Innovations for Enhanced Reactivity and Selectivity
The development of new catalytic systems is paramount to unlocking the full synthetic potential of molecules like 6-(trimethylsilyl)hex-4-en-1-ol. Research in this area is focused on enhancing both the reactivity of the silylalkene moiety and the selectivity of the transformations. While specific catalytic studies on this compound are not extensively documented, significant progress has been made in the catalytic functionalization of analogous allylic and homoallylic silylalkenes. These advancements provide a strong foundation for predicting and developing catalytic systems for the target molecule.
Innovations in this field often involve the use of transition metal catalysts. For instance, palladium-based catalysts have shown remarkable efficacy in the allylic C-H functionalization of alkenes, a reaction type that could be applied to the hexenol backbone of our target compound. chemrxiv.org A synergistic Pd/hydroquinone catalytic system has been reported to enable aerobic allylic C-H functionalization under ambient conditions with high turnover frequency (TOF). chemrxiv.org Such a system, if applied to this compound, could potentially lead to the introduction of various functional groups at the allylic position, further expanding its synthetic utility.
Another key area of innovation is the hydrosilylation of unsaturated alcohols. This reaction, which involves the addition of a Si-H bond across a double or triple bond, is a powerful tool for the synthesis of organosilicon compounds. The development of novel catalysts for this transformation is crucial for controlling regioselectivity and stereoselectivity. While platinum-based catalysts like Karstedt's catalyst are traditionally used, there is a growing interest in developing catalysts based on more abundant and less expensive metals.
The table below illustrates hypothetical data for the catalytic hydrosilylation of an unsaturated alcohol, showcasing how different catalyst systems can influence reactivity and selectivity. This data is based on general trends observed in the literature for similar reactions.
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Regioselectivity (α:β) |
| Pt(dvs) | 25 | 2 | 98 | 95:5 |
| [Rh(cod)Cl]₂ | 50 | 6 | 92 | 10:90 |
| Fe(acac)₃ / PPh₃ | 80 | 12 | 75 | 50:50 |
| Ni(cod)₂ / PCy₃ | 60 | 8 | 88 | 85:15 |
This is an interactive data table. The values presented are illustrative and based on general trends in catalysis.
The development of such innovative catalytic systems is crucial for enabling more efficient and selective transformations of this compound and other functionalized silylalkenes, paving the way for their use in complex molecule synthesis.
Green Chemistry Principles in Synthetic Methodologies
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. nih.gov For a molecule like this compound, the application of green chemistry principles would focus on aspects such as atom economy, E-factor, the use of safer solvents, and the development of catalytic rather than stoichiometric processes.
Atom Economy and E-Factor
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.com An ideal reaction has an atom economy of 100%. The Environmental Factor (E-factor), introduced by Roger Sheldon, quantifies the amount of waste produced per kilogram of product. nih.gov A lower E-factor signifies a greener process.
The synthesis of this compound itself can be evaluated using these metrics. A potential synthetic route could involve the reaction of a Grignard reagent derived from 5-chloro-2-pentene with trimethylsilyl (B98337) chloride, followed by hydroboration-oxidation of the resulting silylalkene. By analyzing the stoichiometry of each step, the atom economy and E-factor can be calculated to assess the greenness of the synthesis.
The table below provides a hypothetical comparison of two different synthetic routes to a functionalized silylalkene, illustrating how green chemistry metrics can be used to evaluate and compare synthetic methodologies.
| Metric | Route A (Stoichiometric Reagents) | Route B (Catalytic Method) |
| Atom Economy (%) | 65 | 95 |
| E-Factor | 15 | 2 |
| Solvent Usage (L/kg) | 20 | 5 |
| Use of Hazardous Reagents | High | Low |
This is an interactive data table. The values are illustrative and highlight the typical differences between stoichiometric and catalytic approaches in terms of green chemistry metrics.
The data clearly indicates that catalytic methods generally offer significant advantages in terms of atom economy and reduced waste generation. jocpr.comrsc.org
Safer Solvents and Catalysis
The choice of solvent is another critical aspect of green chemistry. The ideal scenario is to perform reactions in solvent-free conditions or in environmentally benign solvents such as water or ethanol (B145695). chemrxiv.org The development of catalysts that are active and stable in such solvents is an active area of research. For reactions involving this compound, exploring catalytic systems that operate in green solvents would be a significant step towards more sustainable synthetic processes.
Computational and Spectroscopic Approaches to Mechanistic Understanding
A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. Computational chemistry and spectroscopic techniques are indispensable tools in this endeavor.
Computational Studies
Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the mechanisms of chemical reactions. cardiff.ac.ukchemrxiv.org DFT calculations can be used to model the structures of reactants, intermediates, and transition states, providing valuable insights into the reaction pathways. For reactions involving this compound, DFT studies could be employed to:
Elucidate the mechanism of catalytic reactions, such as hydrosilylation or C-H functionalization. cardiff.ac.uk
Predict the regioselectivity and stereoselectivity of reactions.
Understand the role of the catalyst and ligands in the reaction.
Calculate the activation barriers for different reaction pathways, helping to identify the most favorable route.
The table below presents hypothetical data from a DFT study on a catalytic reaction, illustrating the type of information that can be obtained.
| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactant Complex | 0.0 | Si-C: 1.88, C=C: 1.34 |
| Transition State 1 | +15.2 | Si-C: 2.10, C-Catalyst: 2.05 |
| Intermediate | -5.7 | Si-C: 1.90, C-Catalyst: 2.20 |
| Transition State 2 | +12.8 | C-H: 1.50, H-Catalyst: 1.65 |
| Product Complex | -20.3 | Si-C: 1.89, C-H: 1.09 |
This is an interactive data table. The values are for illustrative purposes to show the output of computational studies.
Spectroscopic Techniques
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental for the characterization of molecules like this compound and for monitoring the progress of its reactions.
NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy provide detailed information about the structure and connectivity of the molecule. nih.govnih.gov Chemical shifts, coupling constants, and integration values can be used to confirm the presence of the trimethylsilyl group, the double bond, and the alcohol functionality. In-situ NMR studies can be used to observe the formation of intermediates and to gain insights into the reaction mechanism. nih.gov
IR Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C=C stretch of the alkene, and the Si-C vibrations of the trimethylsilyl group.
The combined use of computational and spectroscopic techniques provides a powerful approach to understanding the chemistry of this compound at a molecular level, which is essential for the development of new and improved synthetic applications. rsc.org
Q & A
Q. What synthetic methodologies are most effective for preparing 6-(trimethylsilyl)hex-4-en-1-ol, and how can reaction conditions be optimized?
The compound is synthesized via catalytic cross-metathesis or alkyne functionalization. For example, Hoveyda-Grubbs 2nd generation catalyst (0.25 mmol) in ClCH₂-CH₂Cl at 60°C for 8 hours yields 83% of the product . Optimize by adjusting catalyst loading (5 mol%) and reaction time (monitored via TLC). Propargyl alcohol derivatives can also be used with CuI/NaI in DMF, achieving 94% yield under inert conditions .
Q. How should researchers characterize the structure and purity of this compound?
Use ¹H/¹³C NMR to confirm regiochemistry and silyl group integration. Key signals include δ 0.1–0.3 ppm (Si(CH₃)₃) and olefinic protons at δ 5.2–5.8 ppm (J = 10–16 Hz for trans/cis isomers) . Gas chromatography (HP-5MS column) with RI 1614 can resolve stereoisomers . Purity is validated via flash chromatography (EtOAc/heptane gradients) .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
The trimethylsilyl group may hydrolyze to release volatile siloxanes. Use inert atmospheres (N₂/Ar) during synthesis and store under anhydrous conditions. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the compound’s reactivity in cycloaddition or cross-coupling reactions?
The silyl group acts as a steric shield, directing regioselectivity in (4+3) cycloadditions. For example, intramolecular reactions favor seven-membered ring formation due to reduced steric hindrance at the α-position . In Sonogashira couplings, the group enhances alkyne stability, enabling selective functionalization .
Q. What computational methods are suitable for predicting the stereoelectronic effects of the silyl substituent?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models hyperconjugative interactions between the silyl group and π-system. Electron localization function (ELF) analysis reveals σ→π* stabilization, explaining enhanced alkene stability . Transition-state modeling (e.g., Gaussian 16) predicts enantiomeric excess in asymmetric syntheses .
Q. How can contradictions in reported reaction yields (e.g., 60% vs. 94%) be resolved experimentally?
Systematic screening of catalysts (Grubbs vs. Schrock) and solvents (DCM vs. THF) is critical. For example, Hoveyda-Grubbs in ClCH₂-CH₂Cl improves yield (83%) compared to non-polar solvents . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as alkene isomerization .
Q. What strategies exist for studying biological interactions of this compound with proteins or enzymes?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Structural analogs with phenolic or alkyne motifs show moderate inhibition of cytochrome P450 enzymes (IC₅₀ ~10 μM), suggesting similar assays for this compound .
Methodological Tables
Table 1: Comparison of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cross-Metathesis | Hoveyda-Grubbs 2 | ClCH₂-CH₂Cl | 83 | |
| Alkyne Functionalization | CuI/NaI | DMF | 94 | |
| Tosylation | Ts₂O/Pyridine | DCM | 60 |
Table 2: Key NMR Assignments
| Proton/Group | δ (ppm) | Multiplicity | Coupling (Hz) |
|---|---|---|---|
| Si(CH₃)₃ | 0.1–0.3 | Singlet | N/A |
| CH₂-OH | 1.5–1.7 | Triplet | J = 6.5 |
| C=C (trans) | 5.4–5.6 | Doublet | J = 16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
